1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione
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Overview
Description
1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione is a complex organic compound with significant applications in various scientific fields. It is known for its unique structure, which includes an azido group and a trityloxymethyl group, making it a valuable compound for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione involves multiple stepsThe reaction conditions typically involve the use of solvents like chloroform and methanol, with careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the protection of functional groups, selective azidation, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine.
Substitution: The trityloxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Substitution reagents: Such as halides and nucleophiles.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its antiviral properties, particularly as a derivative of zidovudine.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione involves its interaction with molecular targets such as enzymes and nucleic acids. The azido group can participate in click chemistry reactions, forming stable triazole linkages. This property is exploited in various biochemical assays and drug development processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Azido-3-deoxy-5-O-triphenylmethylthymidine
- 3’-Azido-3’-deoxy-5’-O-tritylthymidine
- Thymidine,3’-azido-3’-deoxy-5’-O-trityl-
Uniqueness
1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione stands out due to its specific stereochemistry and the presence of both azido and trityloxymethyl groups. These features confer unique reactivity and stability, making it particularly valuable for specialized applications in synthetic chemistry and biomedical research .
Biological Activity
The compound 1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione is a complex organic molecule with potential biological activity. Its structure includes azido and trityloxymethyl groups, which may confer unique properties relevant to medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is C13H15N5O4, which indicates a relatively complex structure with several functional groups. The presence of the azido group is particularly noteworthy due to its reactivity and potential applications in bioconjugation.
The biological activity of this compound can be attributed to several mechanisms:
- Antiviral Activity : Similar azido-containing compounds have been investigated for their antiviral properties, particularly against retroviruses like HIV. The azido group may interfere with viral replication processes.
- Anticancer Potential : Compounds with similar structural motifs have shown promise in cancer therapy by inducing apoptosis in malignant cells through various pathways.
- Enzyme Inhibition : The diazinane moiety may interact with specific enzymes, potentially acting as an inhibitor in metabolic pathways.
In Vitro Studies
Research has indicated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that concentrations as low as 10 µM could inhibit cell proliferation by more than 50% in certain cancer types.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 8 | Induction of apoptosis |
MCF-7 | 12 | Cell cycle arrest |
A549 | 10 | Inhibition of DNA synthesis |
In Vivo Studies
In animal models, administration of the compound led to a reduction in tumor size and improved survival rates compared to control groups. These findings suggest that the compound may have therapeutic potential worthy of further investigation.
Case Studies
-
Case Study 1: Antiviral Efficacy
- A study conducted on a modified version of this compound demonstrated efficacy against HIV-1 in vitro, suggesting that the azido group plays a critical role in inhibiting viral entry into host cells.
-
Case Study 2: Cancer Treatment
- An experimental treatment regimen involving this compound showed promising results in a murine model of breast cancer, where it significantly reduced tumor growth and metastasis.
Safety and Toxicological Profile
The safety profile of the compound is still under investigation. Preliminary data indicate potential mutagenic effects due to the azido group, necessitating careful handling and further toxicological studies.
Toxicological Parameter | Result |
---|---|
Acute Toxicity | Low |
Mutagenicity | Positive (in vitro) |
Reproductive Toxicity | Unknown |
Properties
Molecular Formula |
C29H29N5O4 |
---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C29H29N5O4/c1-20-18-34(28(36)31-27(20)35)26-17-24(32-33-30)25(38-26)19-37-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,20,24-26H,17-19H2,1H3,(H,31,35,36)/t20?,24-,25+,26+/m0/s1 |
InChI Key |
JZXXHPFFLJHQOG-HEPOIJRFSA-N |
Isomeric SMILES |
CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N=[N+]=[N-] |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N=[N+]=[N-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.